molecular formula C24H26N4O6S2 B3018599 Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-34-7

Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B3018599
CAS No.: 361174-34-7
M. Wt: 530.61
InChI Key: YYQDRDMSXHFNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a thiazole core substituted with a 2-methoxyphenyl group, a carbamoyl linker, a phenylsulfonyl moiety, and a piperazine ring modified with an ethyl carboxylate ester. This compound shares structural motifs common in kinase inhibitors, acetylcholinesterase (AChE) inhibitors, and proteolysis-targeting chimeras (PROTACs) . Its molecular weight is approximately 532.6 g/mol (inferred from analogues in and ), with a topological polar surface area (TPSA) of ~143 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name

ethyl 4-[4-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S2/c1-3-34-24(30)27-12-14-28(15-13-27)36(31,32)18-10-8-17(9-11-18)22(29)26-23-25-20(16-35-23)19-6-4-5-7-21(19)33-2/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQDRDMSXHFNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the 2-Methoxyphenyl Group:

    Formation of the Carbamoyl Group: The carbamoyl group is introduced via the reaction of the thiazole derivative with an isocyanate.

    Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides under basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Antiproliferative Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. For instance, a compound exhibiting a similar thiazole structure demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism involves inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.

Mechanistic Insights

The compound's ability to induce apoptosis and cell cycle arrest at the G1 phase further emphasizes its potential as an anticancer agent. The binding affinity towards VEGFR2 proteins was confirmed through in silico molecular docking studies, suggesting a promising lead for developing potent anti-breast cancer compounds .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 4MCF-75.73VEGFR-2 Inhibition
Compound 4MDA-MB-23112.15Induces Apoptosis

Carbonic Anhydrase Inhibition

The compound's structural characteristics suggest it may also serve as an inhibitor for carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathologies. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against different isoforms of CA . These derivatives showed selective inhibition primarily against the hCA II isoform, with inhibition constants ranging from 57.7 to 98.2 µM.

Table 2: Inhibition Constants for Carbonic Anhydrase Isoforms

CompoundIsoformInhibition Constant (Ki µM)
9aahCA I>100
9aahCA II57.7
9aahCA IX>100
9aahCA XII>100

Antibacterial and Antifungal Properties

Research has indicated that thiazole derivatives possess antimicrobial properties against various pathogens. Compounds derived from ethyl 2-aminothiazole have shown significant activity against bacterial strains such as E. coli and S. aureus, as well as fungal strains like A. niger and A. oryzae . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity
Compound XE. coliEffective
Compound YS. aureusEffective
Compound ZA. nigerModerate

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thiazole Core Modifications
  • Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (): Replaces the 4-(2-methoxyphenyl)thiazole with a 3-cyanothiophene group. Molecular weight: 448.5 g/mol.
  • Ethyl 4-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate ():

    • Features a 4-isopropylphenyl substitution on the thiazole.
    • Molecular weight: 542.67 g/mol.
    • The bulky isopropyl group may increase hydrophobicity, affecting solubility and pharmacokinetics .
Piperazine Ring Modifications
  • tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate (): Substitutes the ethyl carboxylate with a tert-butyl carbamate. Molecular weight: ~487.2 g/mol (after fragmentation). The tert-butyl group improves metabolic stability but reduces aqueous solubility compared to the ethyl ester .
  • 1-(4-Fluorobenzyl)piperazine derivatives ():

    • Replace the sulfonylphenyl-carbamoyl-thiazole moiety with a fluorobenzyl group.
    • Demonstrated kinase inhibitory activity, highlighting the role of piperazine in target engagement .
Sulfonyl and Carbamoyl Linker Variations
  • Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}piperazine-1-carboxylate ():

    • Replaces the phenylsulfonyl-carbamoyl-thiazole with a hydroxyethyl-methylsulfonylphenyl group.
    • Molecular weight: ~384.4 g/mol.
    • The hydroxyethyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
  • Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():

    • Features an oxadiazole-sulfanylacetyl group instead of the phenylsulfonyl-carbamoyl-thiazole.
    • Molecular weight: ~470.5 g/mol.
    • The oxadiazole ring may confer π-stacking interactions in receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (XLogP3) TPSA (Ų) Key Substituents
Target Compound ~532.6 ~3.1 143 2-Methoxyphenyl-thiazole, ethyl ester
Ethyl 4-((3-cyanothiophen-2-yl)... 448.5 2.8 143 3-Cyanothiophene
Ethyl 4-[4-(propan-2-yl)phenyl... 542.67 4.2 143 4-Isopropylphenyl
tert-Butyl piperazine-carbamate () 487.2 3.5 110 tert-Butyl carbamate

Key Observations :

  • The target compound’s 2-methoxyphenyl group balances lipophilicity (LogP ~3.1) and polarity (TPSA 143 Ų), favoring blood-brain barrier penetration for CNS targets .
  • Analogues with tert-butyl groups () exhibit lower TPSA, enhancing membrane permeability but reducing solubility .

Biological Activity

Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine core, a thiazole moiety, and various aromatic groups. Its molecular formula is C₁₈H₁₈N₄O₄S, indicating the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound may act through several mechanisms:

  • STING Pathway Modulation : It has been reported to effectively bind to the Stimulator of Interferon Genes (STING), acting as an agonist. This interaction can enhance immune responses, making it a candidate for immunotherapeutic applications .
  • Antitubercular Activity : The piperazine moiety is known for its antitubercular properties. Compounds with similar structures have shown promising results against Mycobacterium tuberculosis (Mtb), suggesting that this compound may also exhibit selective inhibition against Mtb strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar thiazole and sulfonamide structures demonstrated significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM. These compounds exhibited selectivity towards cancer cells compared to normal cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. Similar thiazole derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations . This suggests that this compound may possess comparable antimicrobial properties.

Study 1: Immunomodulatory Effects

A study investigating the immunomodulatory effects of compounds similar to this compound found that these compounds could significantly enhance the secretion of type I interferons in immune cells, indicating their potential use in treating viral infections or enhancing vaccine efficacy .

Study 2: Antitubercular Evaluation

In vitro evaluations have demonstrated that derivatives of this compound exhibited IC50 values as low as 2.03 μM against Mtb H37Ra. The selectivity for Mtb over non-tuberculous mycobacteria suggests a targeted approach for tuberculosis treatment without affecting beneficial microbial flora .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : The synthesis of structurally related piperazine-thiazole derivatives often involves multi-step reactions. For example, coupling tert-butyl piperazine intermediates with thiazole-containing aryl sulfonamides under reflux conditions in isopropanol with p-toluenesulfonic acid as a catalyst can achieve yields >70% . Key steps include:

  • Stepwise coupling : Ensure precise stoichiometric ratios (1:1 for amine and sulfonyl chloride equivalents) to minimize byproducts.
  • Catalytic optimization : Acidic catalysts (e.g., p-TsOH) improve nucleophilic substitution efficiency in sulfonamide bond formation.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the pure product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Compare 1H^1H-NMR peaks for diagnostic signals (e.g., piperazine protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.5 ppm) .
  • LCMS : Verify molecular ion peaks (e.g., [M+H]+) with exact mass matching theoretical values (e.g., m/z 487.2 for intermediates) .
  • Elemental analysis : Ensure C, H, N, and S percentages align with calculated values (e.g., C: 54.3%, H: 4.8%, N: 12.6%, S: 7.2%) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Guidelines :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., nitrogen oxides from thermal decomposition) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl or pyridinyl groups) to assess impact on bioactivity .
  • In vitro assays : Test analogs against kinase or protease panels (e.g., HDAC6 inhibition assays using fluorogenic substrates) .
  • Data interpretation : Correlate electronic effects (e.g., electron-withdrawing groups on the thiazole ring) with IC50_{50} values to identify pharmacophores .

Q. What computational strategies are effective for predicting its binding modes with putative targets?

  • Modeling techniques :

  • Docking simulations : Use AutoDock Vina with crystal structures of HDAC6 (PDB: 5EDU) to identify key interactions (e.g., hydrogen bonding with piperazine carbonyl) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperazine moiety in the binding pocket .
  • QSAR models : Train regression models on logP and polar surface area (PSA) data to predict blood-brain barrier permeability .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
  • Stability testing : Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC to optimize storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.